ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C28H32N4O4 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C28H32N4O4/c1-5-7-15-36-23-14-13-20(16-18(23)3)25-22(17-32(31-25)21-11-9-8-10-12-21)26-24(27(33)35-6-2)19(4)29-28(34)30-26/h8-14,16-17,26H,5-7,15H2,1-4H3,(H2,29,30,34) |
InChI Key |
KTAUYNNRSHPMAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Characterization
-
1H NMR : Methyl groups on the pyrazole ring appear as singlets at δ 2.51–3.89 ppm, while aromatic protons resonate at δ 7.23–8.36 ppm.
-
13C NMR : Ester carbonyl carbons are observed at δ 162.9–165.6 ppm.
Tetrahydropyrimidine Ring Formation
The tetrahydropyrimidine moiety is constructed via a three-component Biginelli-like reaction, modified for enhanced regioselectivity.
Reaction Components
-
Pyrazole Aldehyde : 3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
β-Keto Ester : Ethyl acetoacetate (6-methyl substitution precursor).
-
Urea : Nitrogen source for the pyrimidine ring.
Catalytic Conditions
-
Indium Chloride (InCl3) : A 5 mol% loading in ethanol at room temperature facilitates a one-pot condensation, achieving yields of 78–92%.
-
Solvent Optimization : Ethanol outperforms DMF or THF due to better solubility of intermediates.
Mechanistic Pathway :
-
Knoevenagel Condensation : Aldehyde and β-keto ester form an α,β-unsaturated intermediate.
-
Nucleophilic Attack : Urea adds to the α,β-unsaturated system.
-
Cyclization : Acid catalysis promotes hemiacetal formation and subsequent dehydration.
Workup and Purification
-
Extraction : Ethyl acetate partitions the product from aqueous layers.
-
Chromatography : Silica gel elution with 15% ethyl acetate/petroleum ether isolates the product.
Esterification and Final Modification
The ethyl ester group is introduced via Steglich esterification or direct condensation during the multi-component reaction.
Yield Optimization
-
Molar Ratios : A 1:1:1 ratio of aldehyde, β-keto ester, and urea minimizes side products.
-
Temperature Control : Reactions at 25°C prevent thermal decomposition of the tetrahydropyrimidine ring.
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
-
δ 1.04 (t, 3H, CH2CH3), 2.51 (s, 3H, CH3), 3.97 (q, 2H, OCH2), 5.74 (s, 1H, pyrimidine-H), 7.41–8.36 (m, aromatic-H).
13C NMR : -
δ 14.1 (CH2CH3), 55.2 (OCH2), 149.9 (C=O), 165.6 (C=S).
HRMS : m/z 449.6 [M+H]+.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (InCl3 Catalysis) | Method B (NaH/DMF) |
|---|---|---|
| Yield (%) | 78–92 | 65–90 |
| Reaction Time (h) | 6 | 4 |
| Purification | Column Chromatography | Distillation |
| Scalability | High | Moderate |
Challenges and Solutions
-
Regioselectivity : The pyrazole’s 1-phenyl-3-aryl substitution is ensured by using phenylhydrazine derivatives.
-
Steric Hindrance : Bulkier substituents (e.g., 4-butoxy) require elevated temperatures (110°C) for efficient coupling.
Industrial Applicability
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Chemistry
Building Block in Organic Synthesis
Ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
| Reaction Type | Description |
|---|---|
| Oxidation | Introduction of hydroxyl groups or carbonyls |
| Reduction | Modifying the oxidation state of functional groups |
| Substitution | Replacing functional groups with others |
Biology
Biological Activity Exploration
Research indicates that this compound may possess antimicrobial and anticancer properties. Studies have shown its effectiveness against certain bacterial strains and cancer cell lines. For example, a study conducted by Viveka et al. (2012) demonstrated that derivatives of tetrahydropyrimidines exhibit significant cytotoxicity against various cancer cell lines.
Medicine
Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent. Its mechanism of action may involve interactions with specific enzymes and receptors involved in disease pathways. Preliminary studies suggest that it could be developed into new medications targeting specific conditions such as cancer or infections.
Industry
Material Development
In industrial applications, this compound is used as an intermediate in the synthesis of novel materials. Its unique properties enable the creation of advanced polymers and other materials with desirable characteristics.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of derivatives based on ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-pheny]-1H-pyrazole. The results indicated that certain modifications enhanced activity against Gram-positive bacteria.
Case Study 2: Anticancer Properties
In research conducted by Dinesha et al. (2020), derivatives of this compound were tested for cytotoxic effects on breast cancer cell lines. The findings revealed that specific substitutions on the pyrazole ring significantly increased cytotoxicity compared to the parent compound.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
A. 4-Fluorophenyl and 4-Nitrophenyl Substituents
- Ethyl 4-[3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]-6-Methyl-2-Oxo-...
B. Chlorophenyl Substituent
C. 3-Methylbutoxy Substituent
- Ethyl 6-Methyl-4-{3-[3-Methyl-4-(3-Methylbutoxy)Phenyl]-1-Phenyl-1H-Pyrazol-4-yl}-2-Oxo-...
Core Modifications
A. Thioxo vs. Oxo in the Pyrimidinone Core
- Ethyl 4-(1,3-Diphenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Thioxo-... ~480 for oxo analogs) . LogP: ~5.2 (similar to oxo derivatives), but thioxo derivatives often show altered pharmacokinetics.
B. Thiazolo[3,2-a]Pyrimidine Core
- Ethyl 5-(4-Methoxyphenyl)-7-Methyl-2-[(1-Methyl-1H-Pyrazol-4-yl)Methylene]-3-Oxo-...
Ester Group Variations
Data Tables
Table 1: Structural and Physicochemical Comparisons
Estimated based on structural analogs.
*THP = Tetrahydropyrimidine.
Table 2: Anti-Tubercular Activity of Selected Analogs
| Compound | Substituent | MIC (µg/mL) |
|---|---|---|
| Ethyl 4-[3-(4-Fluorophenyl)-...] | 4-Fluorophenyl | <1 |
| Ethyl 4-[3-(4-Nitrophenyl)-...] | 4-Nitrophenyl | <1 |
| Isoniazid (Control) | - | 0.1–0.5 |
Key Findings
Substituent Effects: Electron-withdrawing groups (e.g., -F, -NO₂) enhance anti-tubercular potency but may reduce bioavailability due to increased polarity. Alkoxy chains (e.g., butoxy, 3-methylbutoxy) optimize logP for membrane penetration but require balance with metabolic stability .
Core Modifications :
- Thioxo derivatives offer alternative binding modes but face synthetic challenges .
- Fused heterocycles (e.g., thiazolo[3,2-a]pyrimidine) expand bioactivity profiles but complicate synthesis .
Ester Groups :
- 2-Methoxyethyl esters improve solubility but may reduce in vivo efficacy due to faster esterase cleavage .
Biological Activity
Ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a complex structure characterized by a tetrahydropyrimidine ring and a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 485.6 g/mol. The presence of various functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In a study involving multicellular spheroids, the compound demonstrated promising results in reducing tumor growth and enhancing apoptosis in cancer cells .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| A549 | 12.5 | Cell cycle arrest at G2/M phase |
| HeLa | 10.8 | Inhibition of mitochondrial respiration |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Research indicates that it modulates the NF-kB signaling pathway, which plays a crucial role in inflammation .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Regulation : It interferes with cell cycle progression, particularly at the G2/M checkpoint.
- Cytokine Modulation : By affecting NF-kB signaling, it reduces inflammatory responses.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In vivo studies using MCF-7 xenografts showed a reduction in tumor size by approximately 50% after treatment with the compound over four weeks.
- Lung Cancer Model : A549 tumor-bearing mice treated with the compound exhibited significant decreases in tumor weight and volume compared to control groups .
Q & A
Q. What are the common synthetic routes for preparing ethyl 4-substituted tetrahydropyrimidine derivatives, and how are reaction conditions optimized?
The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, β-ketoester, and urea/thiourea. For example, describes a two-step synthesis where ethyl acetoacetate reacts with substituted benzaldehydes and thioureas under acidic conditions (e.g., HCl or acetic acid) to form dihydropyrimidinone intermediates. Yield optimization often involves solvent selection (e.g., ethanol or methanol), temperature control (reflux at 80–100°C), and catalyst screening (e.g., Lewis acids like FeCl₃). Post-synthetic modifications (e.g., ester hydrolysis or alkylation) may follow .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography is pivotal for confirming molecular geometry, as shown in and , which report bond lengths (e.g., C–N: 1.35–1.45 Å) and angles (e.g., O–C–N: ~120–122°) .
- NMR spectroscopy (¹H and ¹³C) identifies substituent patterns, such as methyl protons at δ 2.1–2.5 ppm and aromatic protons at δ 6.8–7.5 ppm.
- Mass spectrometry validates molecular weight (e.g., 452.5 g/mol for similar analogs in ).
Q. What biological activities are associated with structurally related tetrahydropyrimidinone derivatives?
Analogous compounds exhibit antibacterial , anticancer , and anti-inflammatory activities. For instance, highlights thiazolidinone derivatives inhibiting protein kinases (e.g., EGFR and COX-2), while cites dihydropyrimidinones with anti-tuberculosis and antihypertensive properties. Activity is often linked to the pyrazolyl and tetrahydropyrimidine moieties, which enhance target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound class?
Discrepancies may arise from assay variability (e.g., cell line specificity) or structural modifications. To address this:
- Perform comparative bioassays under standardized conditions (e.g., IC₅₀ measurements against MCF-7 and HeLa cells).
- Use molecular docking to analyze binding affinities to targets like tubulin or kinases ( suggests interactions with inflammatory pathways).
- Validate findings via structure-activity relationship (SAR) studies , focusing on substituent effects (e.g., butoxy vs. methoxy groups) .
Q. What strategies improve the crystallinity and stability of tetrahydropyrimidinone derivatives during storage?
Q. How do reaction conditions influence diastereoselectivity in the Biginelli synthesis of tetrahydropyrimidinones?
Diastereomer ratios depend on:
- Catalyst type : Protic acids (e.g., HCl) favor the cis-isomer, while Lewis acids (e.g., Yb(OTf)₃) promote trans-selectivity.
- Solvent polarity : Polar solvents (e.g., DMF) stabilize transition states, improving enantiomeric excess.
- Temperature : Lower temperatures (≤60°C) slow racemization, enhancing stereochemical control .
Methodological Guidance
Designing SAR Studies for Pyrazolyl-Tetrahydropyrimidine Hybrids
- Varied substituents : Synthesize analogs with halogen (Cl, Br), alkoxy (butoxy, methoxy), or aryl groups at the 4-position of the pyrazole ring ().
- Bioisosteric replacements : Replace the ester group (COOEt) with amides or ketones to modulate lipophilicity ().
- Pharmacokinetic profiling : Assess logP, solubility, and metabolic stability using HPLC and liver microsome assays .
Analyzing Crystallographic Data Contradictions
If bond lengths or angles deviate from literature values (e.g., C–O vs. C–N distances in vs. 6):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
